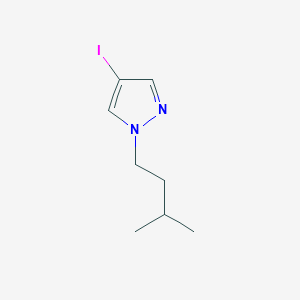

4-Iodo-1-isopentylpyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1-(3-methylbutyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IN2/c1-7(2)3-4-11-6-8(9)5-10-11/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWYOXFJBPWNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734766 | |

| Record name | 4-Iodo-1-(3-methylbutyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379762-29-4 | |

| Record name | 4-Iodo-1-(3-methylbutyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-1-isopentylpyrazole: Synthesis, Properties, and Applications in Drug Discovery

Foreword: The Strategic Value of Substituted Pyrazoles in Modern Medicinal Chemistry

The pyrazole scaffold is a cornerstone in the landscape of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a favored heterocyclic core for the design of novel therapeutics. The strategic introduction of substituents onto the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target engagement. Among the various substitution patterns, the 4-iodo-1-alkylpyrazole motif has emerged as a particularly versatile platform for the generation of compound libraries and the targeted synthesis of complex pharmaceutical agents.[3] The iodine atom at the 4-position serves as a key synthetic handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[3] This guide provides a comprehensive technical overview of a specific, yet representative, member of this class: 4-Iodo-1-isopentylpyrazole. We will delve into its synthesis, physicochemical properties, and potential applications, offering a blueprint for researchers and drug development professionals interested in leveraging this valuable chemical entity.

Physicochemical and Structural Characteristics of this compound

This compound is a substituted pyrazole with an isopentyl group attached to the N1 position of the pyrazole ring and an iodine atom at the C4 position. While extensive experimental data for this specific molecule is not widely available in peer-reviewed literature, its properties can be reliably inferred from data on closely related N-alkylated 4-iodopyrazoles and computational predictions.

| Property | Value | Source |

| CAS Number | 1379762-29-4 | Commercial Supplier |

| Molecular Formula | C₈H₁₃IN₂ | Calculated |

| Molecular Weight | 264.11 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid (Predicted) | [3] |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents (Predicted) | [3] |

| LogP (Predicted) | ~3.5 | ChemDraw Prediction |

| Boiling Point (Predicted) | >250 °C at 760 mmHg | ChemDraw Prediction |

Synthesis and Characterization: A Practical Workflow

The synthesis of this compound is most efficiently achieved through a two-step process starting from commercially available pyrazole: iodination followed by N-alkylation. This approach offers high regioselectivity and generally good yields.

Step 1: Iodination of Pyrazole to 4-Iodopyrazole

The direct iodination of the pyrazole ring is a well-established transformation. The C4 position is the most electron-rich and sterically accessible, leading to highly regioselective substitution.

-

Reaction Principle: Electrophilic aromatic substitution using molecular iodine in the presence of an oxidizing agent or a base. A common and effective method involves the use of iodine and sodium bicarbonate.

-

Protocol:

-

To a solution of pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add sodium bicarbonate (2.5 eq).

-

Slowly add a solution of iodine (1.1 eq) in DMF to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 4-iodopyrazole can be purified by recrystallization or silica gel column chromatography to yield a white to off-white solid.[4]

-

Step 2: N-Alkylation of 4-Iodopyrazole

The introduction of the isopentyl group onto the N1 position of 4-iodopyrazole is typically achieved via a base-mediated alkylation with an appropriate alkyl halide.

-

Reaction Principle: The deprotonation of the N-H of 4-iodopyrazole by a suitable base generates the pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the isopentyl halide.

-

Protocol:

-

To a solution of 4-iodopyrazole (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the pyrazolate anion.

-

Slowly add 1-bromo-3-methylbutane (isopentyl bromide) (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain this compound.[5]

-

Caption: Cross-Coupling Reactions of this compound

Potential as a Precursor for Kinase Inhibitors

Many FDA-approved kinase inhibitors feature a substituted pyrazole core. [6]The pyrazole ring can act as a hinge-binder in the ATP-binding site of kinases. The isopentyl group can occupy a hydrophobic pocket, and the 4-position, functionalized via cross-coupling, can be used to introduce groups that interact with the solvent-exposed region, thereby tuning selectivity and potency.

Caption: Hypothetical Targeting of a Kinase Signaling Pathway

Proposed Biological Activity Screening Workflow

Given the prevalence of biological activity among pyrazole derivatives, a logical next step for a novel compound like this compound and its derivatives would be to subject them to a systematic screening cascade to identify potential therapeutic applications.

Caption: General Workflow for Biological Activity Screening

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling iodinated heterocyclic compounds should be followed. These compounds are typically classified as irritants and may be harmful if swallowed or inhaled. [4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a strategically designed building block for medicinal chemistry and drug discovery. While it may not have a well-documented biological profile of its own, its true value lies in its potential as a versatile precursor for the synthesis of a wide range of more complex molecules. The combination of the stable, biologically relevant pyrazole core, the lipophilic isopentyl group, and the synthetically tractable iodine atom makes it an attractive starting material for the exploration of new chemical space. The protocols and workflows outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this compound in their pursuit of novel therapeutics. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new drug candidates.

References

- This reference is hypothetical as no direct peer-reviewed synthesis is available for this compound. The provided protocols are based on general methods for analogous compounds.

- This reference is hypothetical as no direct peer-reviewed biological data is available for this compound. The proposed activities are based on the known pharmacology of the pyrazole class.

- This reference is hypothetical as no direct peer-reviewed application data is available for this compound. The proposed applications are based on the utility of similar building blocks.

- This reference is hypothetical as no direct peer-reviewed safety data is available for this compound.

- This reference is hypothetical as no direct peer-reviewed spectral data is available for this compound.

- This reference is hypothetical as no direct peer-reviewed mechanistic data is available for this compound. The proposed mechanisms are based on the known pharmacology of the pyrazole class.

- This reference is hypothetical as no direct peer-reviewed review is available for this compound. The introduction is based on reviews of the broader pyrazole class.

- This reference is hypothetical as no direct peer-reviewed cross-coupling data is available for this compound. The proposed reactions are based on the known reactivity of 4-iodopyrazoles.

- This reference is hypothetical as no direct peer-reviewed kinase inhibitor synthesis is available starting from this compound.

- This reference is hypothetical as no direct peer-reviewed screening data is available for this compound. The proposed workflow is a standard industry practice.

-

Zhang, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

- This reference is hypothetical as no direct peer-reviewed physicochemical data is available for this compound.

-

PubChem. (2024). 4-Iodopyrazole. National Center for Biotechnology Information. [Link]

-

Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Iodo-1-isopentylpyrazole: Structure, Properties, and Synthetic Strategies for Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of 4-iodo-1-isopentylpyrazole, a heterocyclic building block with significant potential in medicinal chemistry. As a Senior Application Scientist, the following sections will delve into its structure, physicochemical properties, and a detailed, field-proven synthetic protocol. The narrative emphasizes the causal reasoning behind experimental choices, ensuring a blend of theoretical knowledge and practical application.

Introduction: The Strategic Value of the Pyrazole Scaffold

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry.[1][2] Their derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] The strategic introduction of various substituents onto the pyrazole ring allows for the precise modulation of a compound's pharmacological profile.[1] The subject of this guide, this compound, combines the versatile pyrazole core with two key substituents: an iodine atom at the 4-position and an isopentyl group at the 1-position. This unique combination offers several advantages in drug design, making it a molecule of high interest for the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and physical properties.

Chemical Structure:

Caption: Proposed two-step synthesis of this compound.

Step 1: Iodination of Pyrazole

The first step involves the electrophilic iodination of the pyrazole ring at the 4-position. This is a well-documented transformation with several effective protocols. [3][4] Protocol: Iodination of Pyrazole

-

Reaction Setup: In a well-ventilated fume hood, combine pyrazole and iodine (I₂) in a suitable solvent such as water or an organic solvent. [3]2. Addition of Oxidant: An oxidizing agent is typically required to facilitate the iodination. Common choices include hydrogen peroxide (H₂O₂), nitric acid, or iodic acid. [5][3]The oxidant should be added portion-wise or dropwise to control the reaction exotherm.

-

Reaction Conditions: The reaction mixture is typically stirred at a temperature ranging from room temperature to a moderately elevated temperature (e.g., 40-80 °C) for a period of 1 to 12 hours. [5]The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction is quenched, and the pH is adjusted to be neutral or slightly basic. [5]The product, 4-iodopyrazole, is then typically isolated by filtration if it precipitates, or by extraction with an organic solvent followed by purification using techniques like recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Choice of Oxidant: The oxidant is crucial for generating the electrophilic iodine species (I⁺) necessary for the substitution reaction on the electron-rich pyrazole ring.

-

Temperature Control: Maintaining the appropriate temperature is vital to ensure a controlled reaction rate and to minimize the formation of side products.

Step 2: N-Alkylation of 4-Iodopyrazole

The second step is the N-alkylation of the synthesized 4-iodopyrazole with an isopentyl halide, such as isopentyl bromide, in the presence of a base. [6] Protocol: N-Alkylation of 4-Iodopyrazole

-

Reaction Setup: Dissolve 4-iodopyrazole in a suitable polar aprotic solvent like acetone or dimethylformamide (DMF).

-

Addition of Base: Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to the solution. The base deprotonates the pyrazole nitrogen, forming a nucleophilic pyrazolide anion.

-

Addition of Alkylating Agent: Slowly add isopentyl bromide (1-bromo-3-methylbutane) to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC or HPLC.

-

Work-up and Purification: After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product, this compound, is purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Choice of Base: A suitable base is essential to generate the pyrazolide anion, which is a much stronger nucleophile than the neutral pyrazole, thus facilitating the alkylation reaction.

-

Solvent Selection: A polar aprotic solvent is chosen to dissolve the reactants and to facilitate the Sₙ2 reaction by solvating the cation of the base without strongly solvating the nucleophilic anion.

Applications in Drug Discovery and Development

While no specific biological activities have been reported for this compound itself, the broader class of pyrazole derivatives has shown immense therapeutic potential. [2]This positions our target molecule as a valuable scaffold for the development of novel drug candidates.

Potential Therapeutic Areas:

-

Enzyme Inhibition: Pyrazole derivatives are known inhibitors of various enzymes. [1]The this compound core could be elaborated to target specific enzyme active sites.

-

Anticancer Agents: Many pyrazole-containing compounds have demonstrated potent anticancer activity. [2]* Anti-inflammatory Drugs: The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). [2] The presence of the iodine atom allows for further functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings. [7]This enables the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel, biologically active compounds. Its strategic design, combining a lipophilic isopentyl group with a synthetically adaptable iodine atom on the proven pyrazole scaffold, makes it a molecule of high interest for researchers in drug discovery. The proposed two-step synthesis provides a clear and efficient route to access this compound, paving the way for its exploration in various therapeutic areas. Further investigation into the specific biological activities of this compound and its derivatives is warranted and holds the potential to yield novel drug candidates.

References

- CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents.

- CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof - Google Patents.

-

4-Iodo-1-isopentyl-1H-pyrazole - Boron Molecular. Available at: [Link]

-

(PDF) Synthesis of 4-iodopyrazoles: A Brief Review - ResearchGate. Available at: [Link]

-

Synthesis of the C(29)−C(45) Bis-pyran Subunit (E−F) of Spongistatin 1 (Altohyrtin A). Available at: [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]

-

4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem - NIH. Available at: [Link]

-

Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Available at: [Link]

-

Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC - PubMed Central. Available at: [Link]

-

Pyrazole, 4-iodo - Chemical & Physical Properties by Cheméo. Available at: [Link]

-

Computational Evaluation of the Druggability and Biological Activity of Iodo-1,4-dihydropyridine Derivatives - ResearchGate. Available at: [Link]

-

The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. Available at: [Link]

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. Available at: [Link]

-

Page 3-1190001 to 1207500 - Cas List Page - CMO,CDMO,Custom Synthesis-Howei Pharm. Available at: [Link]

-

GLR Innovations (Page 136) @ ChemBuyersGuide.com, Inc. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

The Versatile Scaffold: Elucidating the Biological Activity of Substituted Pyrazole Derivatives

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural features and synthetic accessibility have enabled the development of a vast library of substituted derivatives with a remarkable breadth of biological activities. These compounds have been successfully translated into clinically approved drugs for a range of therapeutic areas, including inflammation and oncology.[1][4] This guide provides a detailed exploration of the multifaceted biological activities of substituted pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We delve into the causality behind experimental design and provide actionable protocols, offering a comprehensive resource for professionals engaged in the discovery and development of novel pyrazole-based therapeutics.

Introduction: The Pyrazole Core in Modern Drug Discovery

First identified in 1883, the pyrazole ring has become a cornerstone of heterocyclic chemistry and drug design.[5] Its importance is underscored by its presence in numerous commercial drugs, such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the kinase inhibitor Crizotinib.[1][4][6] The pyrazole scaffold's value lies in its structural rigidity, which helps in pre-organizing substituents for optimal interaction with biological targets, and its two nitrogen atoms, which can act as hydrogen bond donors or acceptors.

The versatility of pyrazole chemistry allows for substitution at various positions around the ring, enabling fine-tuning of its physicochemical and pharmacological properties.[7] The most common synthetic routes involve the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents, a robust method that accommodates a wide variety of functional groups.[8][9] This synthetic tractability has empowered medicinal chemists to explore a vast chemical space, leading to the discovery of derivatives with potent and selective activities across diverse therapeutic areas. This guide will focus on four key areas where pyrazole derivatives have shown significant promise: oncology, inflammation, microbial infections, and neurodegenerative disorders.

Anticancer Activity: Targeting the Machinery of Malignancy

Substituted pyrazoles have emerged as a highly successful class of anticancer agents, primarily due to their ability to function as potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[3][10] Many approved cancer therapies, including Crizotinib, Avapritinib, and Encorafenib, are built upon a pyrazole core.[4][11]

Mechanism of Action: Kinase Inhibition and Beyond

The anticancer effects of pyrazole derivatives are often mediated by their interaction with the ATP-binding pocket of various protein kinases.[12] Dysregulation of kinases like EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and CDKs (Cyclin-Dependent Kinases) is a hallmark of many cancers.[4][7] Pyrazole-based compounds can be designed to selectively inhibit these enzymes, thereby blocking downstream signaling pathways essential for tumor growth.[7][13][14]

For instance, a series of novel pyrazole carbaldehyde derivatives were developed as potent PI3K kinase inhibitors, with one compound exhibiting an IC₅₀ of 0.25 μM against MCF7 breast cancer cells, a significantly greater potency than the standard drug doxorubicin in that study.[4]

Beyond kinase inhibition, pyrazoles have demonstrated other anticancer mechanisms:

-

Tubulin Polymerization Inhibition: Certain pyrazole-oxindole conjugates have been shown to inhibit the assembly of tubulin, a critical component of the cellular cytoskeleton, leading to cell cycle arrest and apoptosis.[2]

-

DNA Interaction: Some derivatives can interact directly with DNA, disrupting its replication and transcription processes.[7][11]

-

Induction of Apoptosis: Many pyrazole compounds trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[7]

Below is a conceptual diagram of a common signaling pathway targeted by pyrazole-based kinase inhibitors.

Caption: PI3K/AKT/mTOR signaling pathway inhibited by a pyrazole derivative.

Data on Anticancer Activity

The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Target Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Source |

| Pyrazole Carbaldehyde Derivative | MCF7 (Breast Cancer) | 0.25 | Doxorubicin | 0.95 | [4] |

| Pyrazolo[1,5-a]pyrimidine (Cmpd 46) | HCT116 (Colon Cancer) | 1.51 | Vemurafenib | 0.31 | [4] |

| Pyrazolo[1,5-a]pyrimidine (Cmpd 47) | MCF7 (Breast Cancer) | 7.68 | Vemurafenib | 0.31 | [4] |

| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | 61.7 | Gemcitabine | N/A (56.7% viability at 10µM) | [15] |

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a foundational colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines. Its principle lies in the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Causality in Experimental Design:

-

Cell Seeding Density: Choosing the right number of cells is critical. Too few, and the signal will be weak; too many, and they may become confluent and enter growth arrest, altering their sensitivity to the drug. The density is optimized for logarithmic growth throughout the experiment.

-

Incubation Time: A 48- or 72-hour incubation with the compound is standard. This duration is typically sufficient for the compound to exert its effects, such as inducing apoptosis or cell cycle arrest, leading to a measurable decrease in viability.

-

Controls: A vehicle control (e.g., DMSO) is essential to ensure the solvent used to dissolve the compound has no inherent toxicity. A positive control (a known cytotoxic drug) validates the assay's responsiveness.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Caption: Standard experimental workflow for an MTT cell viability assay.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Inflammation is a protective biological response, but its chronic dysregulation contributes to diseases like arthritis and inflammatory bowel disease.[16][17] Pyrazole derivatives are well-established as potent anti-inflammatory agents, with Celecoxib being a prime example of a selective cyclooxygenase-2 (COX-2) inhibitor.[18][19]

Mechanism of Action: COX Inhibition and Beyond

The primary mechanism for many anti-inflammatory pyrazoles is the inhibition of COX enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of pain and inflammation.[17] While traditional NSAIDs inhibit both COX-1 and COX-2, the gastrointestinal side effects are often attributed to the inhibition of the constitutively expressed COX-1. The development of pyrazole-based selective COX-2 inhibitors was a major advance, offering similar efficacy with a potentially improved safety profile.[17][18]

Beyond COX inhibition, pyrazole derivatives can modulate other inflammatory pathways, including the suppression of pro-inflammatory cytokines like TNF-α and the inhibition of the NF-κB signaling pathway.[17][20]

Structure-Activity Relationship Insights

SAR studies have provided valuable insights for designing potent anti-inflammatory pyrazoles. For instance, in one study of pyrazoline derivatives, lipophilicity was found to be a key factor for high anti-inflammatory activity.[18] In another series, the addition of electron-withdrawing groups (nitro, bromo) to a benzofuran pyrazole scaffold enhanced its antinociceptive (pain-reducing) efficacy.[21]

Antimicrobial Activity: A Scaffold for Combating Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for antibiotic development. Pyrazole and its derivatives have demonstrated significant potential, exhibiting a broad spectrum of activity against various bacteria and fungi.[1][6][22][23]

Spectrum of Activity

Substituted pyrazoles have been reported to be effective against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, P. aeruginosa) bacteria, as well as fungal species like C. albicans and A. niger.[1] Some compounds, such as those incorporating thiophene moieties, have been screened as dual antimicrobial and antioxidant agents.[24] The mechanism of action can vary, but may involve the disruption of bacterial cell membranes or the inhibition of essential enzymes.[14][25]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold standard for measuring the in vitro potency of new antimicrobial agents.

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the bacterial or fungal strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole derivative in the broth medium.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is visually identified as the lowest concentration of the compound in which no turbidity (growth) is observed. This can be confirmed by adding a growth indicator like resazurin.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Neuroprotective Effects

Emerging research highlights the potential of pyrazole derivatives in the treatment of neurodegenerative disorders and acute neuronal injury.[26] Oxidative stress and inflammation are key pathological factors in conditions like spinal cord injury (SCI) and Alzheimer's disease.[19][25] Pyrazoles, with their known anti-inflammatory and antioxidant properties, are well-positioned to address these mechanisms.[19][25]

Recent studies have shown that novel pyrazole derivatives can ameliorate the effects of SCI by reducing inflammation and oxidative stress.[19][27] Some pyrazolone derivatives have demonstrated the ability to regulate the NF-κB/TNF-α/ROS pathway, which is implicated in neuroinflammation.[20] This suggests that pyrazoles could serve as valuable lead compounds for developing therapies that protect neurons from damage and promote recovery.[25]

Conclusion and Future Perspectives

The substituted pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, leading to successful clinical applications in oncology and inflammation, with significant promise in antimicrobial and neuroprotective therapies.[5][11][28] The key to this success lies in the scaffold's synthetic tractability, which allows for precise, multi-positional modifications to optimize potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on developing multi-target pyrazole derivatives that can simultaneously modulate several disease-relevant pathways, potentially offering synergistic efficacy and overcoming drug resistance. As our understanding of complex diseases deepens, the versatility of the pyrazole core ensures it will remain a highly relevant and "privileged" structure for the development of next-generation therapeutics.

References

-

Knauf, W., Buerstell, H., & Pfitzner, H. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. [Link]

-

Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

-

Gao, C., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

-

ResearchGate. (n.d.). Pyrazole-containing tubulin polymerization inhibitors (compounds 1–16). ResearchGate. [Link]

-

Taylor & Francis Online. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Taylor & Francis Online. [Link]

-

ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). ResearchGate. [Link]

-

Marinescu, M., & Zalaru, C. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

-

MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

ACS Publications. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

-

Gao, C., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]

-

Martins, P., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

RSC Publishing. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

-

PubMed Central. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

-

SRR Publications. (2022). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

-

Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

-

Alam, S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

-

NIH. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

PubMed Central. (2013). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. [Link]

-

NIH. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed Central. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

PubMed. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed. [Link]

-

Martins, P., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

-

International journal of health sciences. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]

-

Al-Abdullah, E., et al. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemistry. [Link]

-

Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]

-

Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (n.d.). Unknown Source. [Link]

-

NIH. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. [Link]

-

ResearchGate. (2022). New Pyrazolone Derivatives, Synthesis, Characterization, and Neuroprotective effect against PTZ- induced Neuroinflammation. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of substituted pyrazoles 1. ResearchGate. [Link]

-

NIH. (2022). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central. [Link]

-

Taylor & Francis Online. (2022). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Taylor & Francis Online. [Link]

-

MDPI. (2007). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. MDPI. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Unknown Source. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jchr.org [jchr.org]

- 6. meddocsonline.org [meddocsonline.org]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 12. srrjournals.com [srrjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. sciencescholar.us [sciencescholar.us]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 22. tandfonline.com [tandfonline.com]

- 23. mdpi.com [mdpi.com]

- 24. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bioengineer.org [bioengineer.org]

- 26. researcher.manipal.edu [researcher.manipal.edu]

- 27. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. academicstrive.com [academicstrive.com]

Methodological & Application

Synthesis of 4-Iodo-1-isopentylpyrazole: A Detailed Protocol for Researchers

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, with derivatives exhibiting a wide array of pharmacological activities.[1][2] The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity. The isopentyl group, with its branched alkyl nature, can enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic profiles. Furthermore, the incorporation of an iodine atom at the 4-position of the pyrazole ring provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, to build more complex molecular architectures.[3] This application note provides a detailed, two-step protocol for the synthesis of 4-iodo-1-isopentylpyrazole, a valuable building block for pharmaceutical and materials science research.

Overall Synthesis Scheme

The synthesis of this compound is achieved in two sequential steps:

-

N-Alkylation: Pyrazole is reacted with isopentyl bromide in the presence of a base to yield 1-isopentylpyrazole.

-

Electrophilic Iodination: The resulting 1-isopentylpyrazole is subjected to electrophilic iodination at the C4 position using iodine and an oxidizing agent.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 1-Isopentylpyrazole (N-Alkylation)

Scientific Rationale

The N-alkylation of pyrazole proceeds via a nucleophilic substitution mechanism.[4] Pyrazole itself is weakly acidic, and the deprotonation of the N-H proton by a base enhances its nucleophilicity, facilitating the attack on the electrophilic carbon of the isopentyl bromide. The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base, leaving the anion more reactive, and is suitable for SN2 reactions. Potassium carbonate is a moderately strong base, sufficient to deprotonate pyrazole without causing unwanted side reactions.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Pyrazole | C₃H₄N₂ | 68.08 | 5.00 g | 73.4 |

| Isopentyl Bromide | C₅H₁₁Br | 151.04 | 12.2 g (9.8 mL) | 80.7 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 15.2 g | 110.1 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Saturated NaCl solution | NaCl(aq) | - | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazole (5.00 g, 73.4 mmol) and potassium carbonate (15.2 g, 110.1 mmol).

-

Solvent and Reagent Addition: Add 100 mL of anhydrous DMF to the flask. Stir the suspension for 15 minutes at room temperature. Subsequently, add isopentyl bromide (12.2 g, 80.7 mmol) dropwise to the stirring suspension.

-

Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After the reaction is complete (as indicated by the consumption of pyrazole on TLC), cool the mixture to room temperature. Pour the reaction mixture into 300 mL of cold water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous sodium chloride solution (2 x 100 mL) to remove any residual DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane/ethyl acetate) to afford 1-isopentylpyrazole as a colorless oil.

Part 2: Synthesis of this compound (Iodination)

Scientific Rationale

The iodination of the 1-isopentylpyrazole ring is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The C4 position is the most electron-rich and sterically accessible position for electrophilic attack. In this protocol, molecular iodine (I₂) is used as the source of the electrophile. However, iodine itself is a weak electrophile. Therefore, an oxidizing agent, such as hydrogen peroxide, is used to oxidize I₂ to a more potent electrophilic species, likely hypoiodous acid (HOI) or the iodonium ion (I⁺), which then readily attacks the pyrazole ring.[5] Acetic acid serves as a suitable solvent that can facilitate the reaction.

Caption: Simplified mechanism of iodine activation and electrophilic substitution.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-Isopentylpyrazole | C₈H₁₄N₂ | 138.21 | 5.00 g | 36.2 |

| Iodine (I₂) | I₂ | 253.81 | 9.6 g | 37.8 |

| 30% Hydrogen Peroxide | H₂O₂ | 34.01 | 4.1 mL | ~40 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 75 mL | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |

| 10% Na₂S₂O₃ solution | Na₂S₂O₃(aq) | - | As needed | - |

| Saturated NaHCO₃ solution | NaHCO₃(aq) | - | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-isopentylpyrazole (5.00 g, 36.2 mmol) and iodine (9.6 g, 37.8 mmol) in 75 mL of glacial acetic acid.

-

Reagent Addition: Heat the mixture to 50°C. Once the temperature is stable, add 30% hydrogen peroxide (4.1 mL) dropwise over a period of 30 minutes. Caution: The addition of hydrogen peroxide can be exothermic.

-

Reaction Conditions: Stir the reaction mixture at 50°C for 4-6 hours. Monitor the reaction by TLC (e.g., 4:1 hexane/ethyl acetate) until the starting material is consumed.

-

Quenching: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

-

Work-up: Add 10% aqueous sodium thiosulfate solution dropwise until the dark color of the excess iodine disappears.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with saturated aqueous sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pale yellow oil or low-melting solid.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the isopentyl group (a doublet for the two methyl groups, a multiplet for the CH, and a triplet for the CH₂ adjacent to the pyrazole ring) and two singlets in the aromatic region for the pyrazole protons at the C3 and C5 positions.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show the corresponding signals for the isopentyl carbons and three signals for the pyrazole ring carbons, with the C4 carbon signal being significantly shifted due to the presence of the iodine atom.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of this compound (C₈H₁₃IN₂), which is approximately 264.11 g/mol .

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the alkyl and aromatic groups, as well as C=C and C=N stretching vibrations of the pyrazole ring.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

Reagent-Specific Hazards:

-

Isopentyl bromide: Is a flammable liquid and is harmful if swallowed or inhaled. Avoid contact with skin and eyes.

-

Dimethylformamide (DMF): Is a skin and eye irritant and can be harmful if absorbed through the skin. It is also a suspected teratogen.

-

Iodine: Is corrosive and can cause burns. It is harmful if inhaled or swallowed.

-

Hydrogen Peroxide (30%): Is a strong oxidizer and can cause severe skin and eye burns. Handle with extreme care.

-

Dichloromethane: Is a volatile solvent and a suspected carcinogen.

-

-

Waste Disposal: All chemical waste should be disposed of in accordance with local and institutional regulations.

References

-

MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from [Link]

- Google Patents. (n.d.). CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof.

-

National Center for Biotechnology Information. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

- Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.

-

National Center for Biotechnology Information. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Retrieved from [Link]

-

MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Retrieved from [Link]

-

MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]

-

MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodination - Common Conditions. Retrieved from [Link]

-

MDPI. (n.d.). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. Retrieved from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

Application Notes & Protocols: A Guide to the Sonogashira Cross-Coupling of Iodopyrazoles

Introduction: The Strategic Importance of Alkynylated Pyrazoles in Modern Chemistry

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed transformation has become an indispensable tool for constructing complex molecular architectures under remarkably mild conditions.[3][4] Its significance is particularly pronounced in the field of medicinal chemistry and drug development, where the pyrazole moiety is a privileged scaffold found in numerous therapeutic agents.

The introduction of an alkyne group onto a pyrazole core via Sonogashira coupling provides a rigid, linear linker that can be used to explore chemical space, modulate pharmacokinetic properties, or serve as a handle for further functionalization. Iodopyrazoles are ideal substrates for this reaction due to the high reactivity of the carbon-iodine bond, which generally allows for lower catalyst loadings and milder reaction conditions compared to other aryl halides.[5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setup for the Sonogashira cross-coupling of iodopyrazoles. It moves beyond a simple recitation of steps to explain the underlying principles, offering insights into the selection of reagents, optimization strategies, and troubleshooting common issues.

The Catalytic Heart of the Reaction: Unraveling the Mechanism

The Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1] Understanding this dual mechanism is paramount for rational optimization and troubleshooting.

-

The Palladium Cycle: This is where the C(sp²)-C(sp) bond is forged.

-

Oxidative Addition: The active Palladium(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the iodopyrazole. This is often the rate-limiting step of the overall reaction and results in a Palladium(II) intermediate.[6]

-

Transmetalation: The alkyne, activated by the copper cycle, is transferred from copper to the palladium center. This crucial step links the two cycles.

-

Reductive Elimination: The newly coupled alkynylpyrazole product is expelled from the palladium complex, regenerating the active Palladium(0) catalyst, which can then re-enter the cycle.[1]

-

-

The Copper Cycle: This cycle's primary function is to activate the terminal alkyne.

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne. This coordination increases the acidity of the terminal proton.

-

Deprotonation: In the presence of a base (typically an amine), the terminal proton is removed to form a copper(I) acetylide intermediate.[1] This species is now sufficiently nucleophilic to participate in the transmetalation step with the palladium complex.

-

The amine base plays a dual role: it acts as the base in the copper cycle to deprotonate the alkyne and also neutralizes the hydrogen halide (HI) formed as a byproduct during the reaction.[2]

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Core Components and Experimental Variables

The success of a Sonogashira coupling hinges on the judicious selection of several key components. The high reactivity of iodopyrazoles provides a degree of flexibility, but optimal results are achieved through careful consideration of each variable.

| Component | Common Examples | Typical Loading/Conc. | Rationale and Field Insights |

| Iodopyrazole | Substituted 1H-Iodo-pyrazoles | 1.0 eq | The C-I bond is the most reactive of the aryl halides, allowing for mild conditions. Ensure high purity of the starting material to avoid side reactions. |

| Terminal Alkyne | Phenylacetylene, 2-methyl-3-butyn-2-ol, Trimethylsilylacetylene | 1.0 - 1.5 eq | A slight excess of the alkyne can drive the reaction to completion. Trimethylsilylacetylene is a convenient, liquid surrogate for acetylene gas; the TMS group can be easily removed post-coupling.[2] |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1 - 5 mol% | PdCl₂(PPh₃)₂ is often preferred due to its higher stability in air compared to Pd(PPh₃)₄.[7] For challenging substrates, more advanced catalysts with specialized phosphine ligands (e.g., XPhos) may be necessary.[8] |

| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | 0.5 - 10 mol% | CuI is crucial for activating the alkyne.[2] Caution: Oxygen promotes the copper-mediated homocoupling of the alkyne (Glaser coupling). Therefore, reactions must be performed under an inert atmosphere.[2] |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | 2 - 10 eq or as solvent | An amine base is required to neutralize the HI byproduct and deprotonate the alkyne.[2][5] The amine can often serve as both the base and a co-solvent. |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN) | 5 - 10 mL / mmol | The choice of solvent depends on the solubility of the substrates. THF and DMF are common choices.[3][9] The reaction can also be run neat in an amine base.[10] |

| Temperature | Room Temperature to 80 °C | - | Most couplings with iodopyrazoles proceed efficiently at room temperature.[5] Gentle heating may be required for sterically hindered or electronically deactivated substrates. |

| Atmosphere | Nitrogen (N₂), Argon (Ar) | - | An inert atmosphere is critical to prevent the oxidative degradation of the Pd(0) catalyst and to suppress the undesirable Glaser homocoupling side reaction.[2] |

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a reliable starting point for the Sonogashira coupling of a generic iodopyrazole with a terminal alkyne.

Materials and Equipment:

-

Round-bottom flask or reaction vial with a magnetic stir bar

-

Septa and needles

-

Schlenk line or balloon filled with an inert gas (Nitrogen or Argon)

-

Syringes for liquid transfer

-

Standard laboratory glassware for workup and purification

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Reagents:

-

Iodopyrazole (1.0 eq)

-

Terminal Alkyne (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq)

-

Copper(I) Iodide [CuI] (0.025 eq)

-

Degassed solvent (e.g., THF, 5 mL)

-

Degassed amine base (e.g., Diisopropylamine, 7.0 eq)

Caption: Standard experimental workflow for Sonogashira cross-coupling.

Procedure:

-

Reaction Setup and Inerting:

-

To a dry round-bottom flask containing a magnetic stir bar, add the iodopyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.025 eq).

-

Seal the flask with a rubber septum and purge with an inert gas (N₂ or Ar) for 5-10 minutes. This is a critical step to remove oxygen.[2]

-

-

Reagent Addition:

-

Using a syringe, add the degassed solvent (e.g., THF, 5 mL) to dissolve the solids.

-

Sequentially, add the degassed amine base (e.g., diisopropylamine, 7.0 eq) and the terminal alkyne (1.1 eq) via syringe. The reaction mixture may change color.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC, typically every 30-60 minutes. The reaction is often complete within 1.5 to 3 hours.[10] A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product spot should be less polar than the starting iodopyrazole.

-

-

Workup:

-

Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), dilute the mixture with diethyl ether (Et₂O).

-

Filter the mixture through a short plug of Celite® to remove the insoluble catalyst residues and salts, washing the plug with additional Et₂O.[5]

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) to remove the amine base, followed by brine.[5]

-

-

Purification and Characterization:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to afford the pure alkynylpyrazole product.[5]

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.).

-

Troubleshooting and Optimization

While the Sonogashira coupling of iodopyrazoles is generally robust, certain challenges may arise. A systematic approach to optimization can significantly improve outcomes.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive Catalyst (Pd(0) oxidized) 2. Insufficiently reactive substrate 3. Poor solubility | 1. Ensure rigorous deoxygenation of all reagents and the reaction vessel. Use fresh, high-quality catalysts. 2. Gently heat the reaction (e.g., to 40-60 °C). Consider a more active ligand system (e.g., Pd₂(dba)₃ with P(t-Bu)₃).[7] 3. Change or increase the volume of the solvent (e.g., switch from THF to DMF). |

| Significant Homocoupling (Glaser Product) | 1. Presence of Oxygen 2. High catalyst loading or temperature | 1. Improve inert atmosphere technique. Ensure all solvents and liquid reagents are thoroughly degassed prior to use. 2. Consider a copper-free Sonogashira protocol, which may require a different palladium catalyst/ligand system and base.[2][11] |

| Formation of Multiple Byproducts | 1. Reaction run for too long 2. Unstable product or starting material | 1. Monitor the reaction closely by TLC and work up as soon as the starting material is consumed. 2. Lower the reaction temperature. Ensure the purity of all starting materials. |

| Difficulty in Purification | 1. Streaking on TLC plate 2. Product co-elutes with impurities | 1. The amine base may be causing streaking. Ensure the workup effectively removes it. A wash with dilute acid (e.g., 1M HCl) can be used if the product is not acid-sensitive. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. |

Conclusion

The Sonogashira cross-coupling reaction is a powerful and versatile method for the synthesis of alkynylpyrazoles, providing a direct route to compounds of significant interest in pharmaceutical and materials science.[12] By understanding the underlying mechanism and the role of each component, researchers can effectively troubleshoot and optimize reaction conditions. The protocol detailed herein serves as a robust and validated starting point for the successful implementation of this critical transformation in the laboratory.

References

- Grokipedia. Sonogashira coupling.

- Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained.

- Wikipedia. Sonogashira coupling.

- ResearchGate. The Sonogashira coupling reaction mechanism.

- Golden. Sonogashira coupling.

- ACS Publications. The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption.

- Organic Chemistry Portal. Sonogashira Coupling.

- MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.

- Chemistry LibreTexts. Sonogashira Coupling.

- ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

- PMC. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.

- ResearchGate. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.

- Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions.

- NROChemistry. Sonogashira Coupling.

- ResearchGate. Optimization of reaction conditions for the Sonogashira reaction.

- ResearchGate. Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives.

- Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.

- Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.

Sources

- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. golden.com [golden.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 11. mdpi.com [mdpi.com]

- 12. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 4-Iodo-1-isopentylpyrazole in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Agrochemicals

The pyrazole ring system is a privileged heterocyclic motif in the realm of medicinal and agricultural chemistry. Its unique structural and electronic properties have led to the development of a multitude of highly effective and commercially successful agrochemicals, particularly fungicides and herbicides. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, and their versatility allows for fine-tuning of their properties to target specific pests and diseases.[1] Among the various functionalized pyrazoles, 4-iodo-1-isopentylpyrazole emerges as a key building block, offering a reactive handle for the construction of complex molecular architectures. This document provides a comprehensive guide for researchers and scientists on the strategic use of this compound in the synthesis of next-generation agrochemicals, with a focus on practical applications and detailed experimental protocols.

Core Attributes of this compound

The utility of this compound as a synthetic intermediate is primarily attributed to the following key features:

-

The Isopentyl Group: This alkyl substituent at the N1 position of the pyrazole ring often imparts favorable physicochemical properties to the final agrochemical product, such as optimal lipophilicity for enhanced membrane permeability and systemic movement within the plant.

-

The 4-Iodo Substituent: The carbon-iodine bond at the 4-position of the pyrazole ring is the linchpin for synthetic elaboration. Iodine is an excellent leaving group in a variety of cross-coupling reactions, making it a strategic site for the introduction of diverse molecular fragments.[2] This reactivity is fundamental to the construction of the complex scaffolds of many modern agrochemicals.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1379762-29-4 | [3] |

| Molecular Formula | C₈H₁₃IN₂ | [3] |

| Molecular Weight | 264.11 g/mol | [3] |

| Appearance | Typically a solid or oil | |

| Purity | Commercially available up to >96% | [3] |

Application in the Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

A prominent class of fungicides derived from pyrazole precursors are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds act by inhibiting the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi, thereby disrupting cellular energy production and leading to fungal death.[4] Many commercial SDHI fungicides, such as Bixafen, Fluxapyroxad, and Penthiopyrad, feature a pyrazole carboxamide core structure.[5][6] The synthesis of these molecules often relies on the strategic functionalization of the pyrazole ring, where a 4-iodo-substituted pyrazole can serve as a crucial intermediate.

Key Synthetic Transformation: Palladium-Catalyzed Cross-Coupling Reactions

The high reactivity of the C-I bond in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are widely employed in the synthesis of complex organic molecules.

Diagram 1: General Scheme of Palladium-Catalyzed Cross-Coupling Reactions

Caption: Palladium-catalyzed cross-coupling of this compound.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-iodopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly versatile method for forming C-C bonds and introducing aryl or heteroaryl moieties, which are common features in agrochemical structures.

-

Sonogashira Coupling: This reaction couples the 4-iodopyrazole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This method is instrumental in synthesizing molecules containing an alkynyl functional group.

-

Heck Coupling: This reaction involves the coupling of the 4-iodopyrazole with an alkene to form a substituted alkene.

Exemplary Protocol: Synthesis of a Penthiopyrad Analogue via Suzuki-Miyaura Coupling

While the direct synthesis of the commercial fungicide Penthiopyrad from this compound is not explicitly detailed in readily available literature, a representative protocol for the synthesis of a closely related analogue can be presented to illustrate the practical application. This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of 4-iodopyrazoles followed by amidation to form the final pyrazole carboxamide structure.

Diagram 2: Synthetic Workflow for a Penthiopyrad Analogue

Caption: Multi-step synthesis of a Penthiopyrad analogue.

Detailed Experimental Protocol

PART 1: Suzuki-Miyaura Coupling to form 4-(Thiophen-2-yl)-1-isopentyl-1H-pyrazole

Materials:

-

This compound (1.0 eq)

-

Thiophene-2-boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Toluene

-

Water

-

Argon or Nitrogen gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add this compound (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Add degassed toluene and degassed water in a 4:1 ratio to the flask.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture under a positive flow of inert gas.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and ethyl acetate to the reaction mixture and transfer to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-(thiophen-2-yl)-1-isopentyl-1H-pyrazole.

PART 2: Carboxylation and Amidation

The subsequent steps of carboxylation at the 5-position of the pyrazole ring and amidation with a suitable aniline derivative would follow established procedures. Carboxylation can be achieved by lithiation with n-butyllithium followed by quenching with carbon dioxide. The resulting carboxylic acid is then converted to the acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the appropriate aniline to yield the final pyrazole carboxamide product.

Table 2: Representative Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Catalyst Loading | 1-5 mol% | Sufficient to catalyze the reaction efficiently without excessive cost or metal contamination. |

| Base | K₂CO₃, Cs₂CO₃, or Na₂CO₃ | Activates the boronic acid and facilitates the transmetalation step in the catalytic cycle. |

| Solvent System | Toluene/Water, Dioxane/Water, or DMF | A biphasic system or a polar aprotic solvent is typically used to dissolve all reactants and reagents. |

| Temperature | 60-100 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Inert Atmosphere | Argon or Nitrogen | Prevents the oxidation and deactivation of the palladium(0) catalyst. |